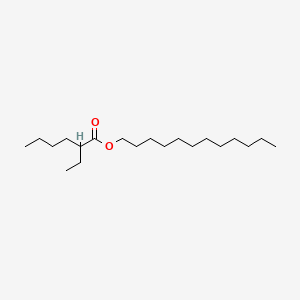

Lauryl 2-ethylhexanoate

Description

Lauryl 2-ethylhexanoate is an ester formed by the reaction of lauryl alcohol (dodecanol) and 2-ethylhexanoic acid. It is widely utilized in cosmetics and personal care formulations due to its dual functionality as an emollient and surfactant. Structurally, the lauryl group (C12 alkyl chain) contributes to its lipid-like properties, enhancing skin-softening capabilities, while the 2-ethylhexanoate moiety provides moderate polarity, improving solubility in oil-based formulations .

In cosmetic products, it functions as a skin-conditioning agent and emollient, reducing transepidermal water loss and improving texture. Its surfactant properties also aid in cleansing by lowering surface tension . Notably, it is derived from renewable sources like palm kernel oil in some cases, aligning with sustainability trends .

Properties

IUPAC Name |

dodecyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-16-18-22-20(21)19(6-3)17-8-5-2/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKDIPABJFXZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019586, DTXSID90866531 | |

| Record name | C12-15 alkyl ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56078-38-7, 68411-86-9, 90411-66-8 | |

| Record name | Dodecyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56078-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056078387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, C12-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, C12-14-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C12-15 alkyl ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauryl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG03U2EDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl 2-ethylhexanoate is synthesized through the esterification of lauryl alcohol with 2-ethylhexanoic acid. This reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reaction mixture is heated, and the water formed during the reaction is continuously removed to shift the equilibrium towards the ester product .

Chemical Reactions Analysis

Types of Reactions: Lauryl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, breaking the ester bond to yield lauryl alcohol and 2-ethylhexanoic acid .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed:

Hydrolysis: Lauryl alcohol and 2-ethylhexanoic acid.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Lauryl 2-ethylhexanoate is utilized in various scientific research fields due to its surfactant properties :

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of biological assays and as a solubilizing agent.

Medicine: Incorporated in pharmaceutical formulations for its emulsifying properties.

Industry: Widely used in cosmetics and personal care products as an emollient and skin conditioning agent.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Ethylhexyl 2-Ethylhexanoate

- Chemical Structure: Ester of 2-ethylhexanol and 2-ethylhexanoic acid.

- Applications: Primarily used as a plasticizer and lubricant additive in industrial settings (e.g., polymer production). Unlike lauryl 2-ethylhexanoate, it is less common in cosmetics due to its shorter alkyl chain, which reduces emollient efficacy .

- Performance: Exhibits lower viscosity and higher volatility compared to this compound, making it suitable for lightweight coatings.

2-Hydroxyethyl Laurate

- Chemical Structure : Ester of ethylene glycol and lauric acid.

- Applications: Functions as a non-ionic surfactant and emulsifier in personal care products. While both compounds share a lauryl component, 2-hydroxyethyl laurate’s hydroxyl group enhances water solubility, making it ideal for rinse-off formulations (e.g., shampoos) .

- Performance: Higher hydrophilic-lipophilic balance (HLB) compared to this compound, favoring oil-in-water emulsions .

Lauryl Alcohol Ethoxylate-2 (LAE-2)

- Chemical Structure : Ethoxylated derivative of lauryl alcohol (2 ethylene oxide units).

- Applications: Eco-friendly surfactant with superior foaming and solubilizing properties. Used in detergents and cleansers. Unlike this compound, LAE-2 is water-soluble and less occlusive, limiting its use in leave-on emollient products .

- Regulatory Status: Classified as biodegradable, with lower environmental persistence than non-ethoxylated esters .

Metal Salts of 2-Ethylhexanoic Acid

- Examples: Aluminum, antimony, and zirconium 2-ethylhexanoates.

- Applications: Used as catalysts in synthetic resin production (e.g., polyesters, polyurethanes). Antimony tris(2-ethylhexanoate) accelerates polymerization reactions, while zirconium derivatives enhance thermal stability .

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight | Primary Function | Key Applications |

|---|---|---|---|---|

| This compound | C20H38O3 | ~326.5* | Emollient/Surfactant | Cosmetics, Skincare |

| 2-Ethylhexyl 2-ethylhexanoate | C16H30O2 | 254.4 | Plasticizer | Industrial Lubricants |

| 2-Hydroxyethyl laurate | C14H28O3 | 244.4 | Surfactant/Emulsifier | Shampoos, Cleansers |

| LAE-2 | C12H25(OCH2CH2)2OH | ~306.4 | Surfactant | Detergents, Foams |

| Aluminum 2-ethylhexanoate | Al(C8H15O2)3 | ~474.4 | Catalyst | Resin Synthesis |

*Estimated based on structural analogs .

Table 2: Performance Comparison in Cosmetic Formulations

| Property | This compound | 2-Hydroxyethyl Laurate | LAE-2 |

|---|---|---|---|

| Emolliency | High | Moderate | Low |

| Water Solubility | Low | High | High |

| Foaming Capacity | Low | Moderate | High |

| Skin Occlusivity | High | Low | None |

Research Findings and Industrial Relevance

- Efficacy in Skincare: this compound demonstrates superior occlusive properties compared to shorter-chain esters, reducing water loss by 30% in in vitro models .

- Environmental Impact: Metal-based 2-ethylhexanoates (e.g., aluminum) are under scrutiny for bioaccumulation risks, whereas this compound shows rapid biodegradation in OECD 301D tests .

- Market Trends: Demand for this compound is projected to grow at 4.2% CAGR (2025–2030), driven by natural cosmetics, while industrial analogs face restrictions under REACH .

Biological Activity

Lauryl 2-ethylhexanoate is an ester compound derived from lauric acid and 2-ethylhexanoic acid. It is primarily utilized in cosmetic and personal care products due to its emollient properties. This article explores the biological activity of this compound, focusing on its safety, potential toxicological effects, and relevant case studies.

- Chemical Formula : C20H40O2

- Molecular Weight : 312.54 g/mol

- CAS Number : 105-62-4

This compound is characterized by its long carbon chain, which contributes to its hydrophobic nature and ability to serve as a skin-conditioning agent.

Toxicological Studies

Several studies have evaluated the safety and biological activity of this compound and related compounds. The following key findings highlight its biological effects:

-

Skin Irritation and Sensitization :

- In a study assessing the irritation potential of various esters, this compound showed a low irritation index, indicating minimal risk of skin irritation upon topical application .

- Patch tests in clinical settings have demonstrated that it does not induce significant allergic reactions in sensitized individuals .

-

Reproductive and Developmental Toxicity :

- Research involving the metabolic pathways of 2-ethylhexanoic acid, a metabolite of this compound, indicates that at low doses, it does not exhibit reproductive or developmental toxicity in animal models .

- A study reported that exposure to 2-ethylhexanoic acid did not result in notable adverse effects on liver function or developmental outcomes in rats .

- Long-term Exposure Effects :

Case Study 1: Cosmetic Applications

A clinical guide on sunscreens and photoprotection highlights the role of emollients like this compound in enhancing skin hydration and barrier function. The compound's ability to form a protective layer on the skin aids in preventing moisture loss while providing a smooth application texture .

Case Study 2: Regulatory Assessment

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) noted that alkyl ethylhexanoates, including this compound, were generally recognized as safe for use in cosmetics. The review emphasized the importance of evaluating both acute and chronic exposure scenarios to ensure consumer safety .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and safety profile of this compound:

Q & A

Q. What strategies mitigate bias in interpreting conflicting data on this compound’s environmental persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.